![molecular formula C18H26N2O B248156 N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide](/img/structure/B248156.png)
N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide, also known as UMB 425, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425 is not fully understood, but it is believed to act as a positive allosteric modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including calcium signaling and protein folding. By modulating the activity of the sigma-1 receptor, N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425 may affect the function of various neurotransmitter systems, including dopamine, glutamate, and GABA.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425 has been shown to have various biochemical and physiological effects in animal models. In addition to its neuroprotective and analgesic effects, N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425 has been found to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease and anxiety disorders, respectively. N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425 has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425 is its specificity for the sigma-1 receptor, which may reduce off-target effects compared to other compounds that affect multiple receptors. However, one limitation of N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425 is its relatively low potency, which may require higher doses for therapeutic effects.
Future Directions
There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425. One area of interest is the development of more potent analogs of N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425 that may have greater therapeutic potential. Another area of interest is the investigation of N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425's effects on other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425 and its effects on various neurotransmitter systems.
Synthesis Methods
N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425 can be synthesized through a multistep process that involves the reaction of 2,3-dihydro-1H-inden-5-amine with 3-methylpiperidine-1-carboxylic acid, followed by a coupling reaction with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxysuccinimide. The resulting compound is then purified through various methods, including column chromatography and recrystallization.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425 has been studied for its potential therapeutic applications in various areas, including neuroprotection, pain management, and addiction treatment. In neuroprotection, N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425 has been shown to protect against neuronal cell death induced by oxidative stress and excitotoxicity. In pain management, N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425 has been found to have analgesic effects in animal models of neuropathic pain. In addiction treatment, N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide 425 has been studied for its ability to reduce drug-seeking behavior in animal models of drug addiction.
properties
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide |
---|---|
Molecular Formula |
C18H26N2O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C18H26N2O/c1-14-4-3-10-20(13-14)11-9-18(21)19-17-8-7-15-5-2-6-16(15)12-17/h7-8,12,14H,2-6,9-11,13H2,1H3,(H,19,21) |
InChI Key |
LOSBVWVGKPNPKG-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)CCC(=O)NC2=CC3=C(CCC3)C=C2 |
Canonical SMILES |
CC1CCCN(C1)CCC(=O)NC2=CC3=C(CCC3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.